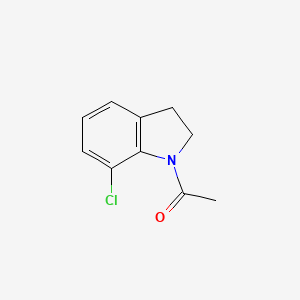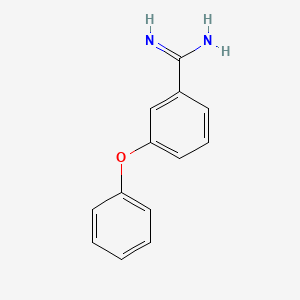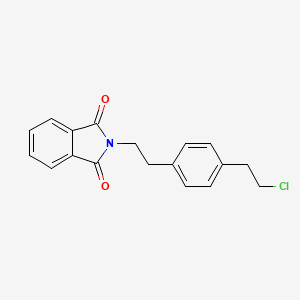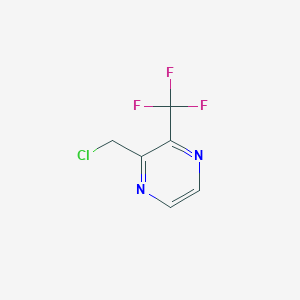
2-(Chloromethyl)-3-(trifluoromethyl)pyrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Chloromethyl)-3-(trifluoromethyl)pyrazine is an organic compound characterized by the presence of both chloromethyl and trifluoromethyl groups attached to a pyrazine ring. The trifluoromethyl group is known for its significant role in pharmaceuticals, agrochemicals, and materials due to its unique chemical properties .
準備方法
Synthetic Routes and Reaction Conditions
One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process often requires specific catalysts and reaction conditions to ensure the successful attachment of the trifluoromethyl group.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
化学反応の分析
Types of Reactions
2-(Chloromethyl)-3-(trifluoromethyl)pyrazine can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering the oxidation state of the pyrazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles for substitution reactions and oxidizing or reducing agents for redox reactions. Reaction conditions such as temperature, solvent, and catalyst choice are crucial for the success of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various derivatives of the original compound, while oxidation reactions may produce oxidized forms of the pyrazine ring.
科学的研究の応用
2-(Chloromethyl)-3-(trifluoromethyl)pyrazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development due to the presence of the trifluoromethyl group, which can enhance the pharmacokinetic properties of drugs.
Industry: Utilized in the production of materials with specific chemical properties.
作用機序
The mechanism of action of 2-(Chloromethyl)-3-(trifluoromethyl)pyrazine involves its interaction with molecular targets through its functional groups. The trifluoromethyl group can influence the compound’s reactivity and interaction with enzymes or receptors, while the chloromethyl group can participate in covalent bonding with target molecules .
類似化合物との比較
Similar Compounds
2-(Trifluoromethyl)pyrazine: Lacks the chloromethyl group but shares the trifluoromethyl group.
3-(Trifluoromethyl)pyrazine: Similar structure but with the trifluoromethyl group in a different position.
2-(Chloromethyl)pyrazine: Lacks the trifluoromethyl group but shares the chloromethyl group.
Uniqueness
2-(Chloromethyl)-3-(trifluoromethyl)pyrazine is unique due to the presence of both chloromethyl and trifluoromethyl groups on the pyrazine ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications .
特性
分子式 |
C6H4ClF3N2 |
|---|---|
分子量 |
196.56 g/mol |
IUPAC名 |
2-(chloromethyl)-3-(trifluoromethyl)pyrazine |
InChI |
InChI=1S/C6H4ClF3N2/c7-3-4-5(6(8,9)10)12-2-1-11-4/h1-2H,3H2 |
InChIキー |
FRTIQPPRWPBCTK-UHFFFAOYSA-N |
正規SMILES |
C1=CN=C(C(=N1)CCl)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


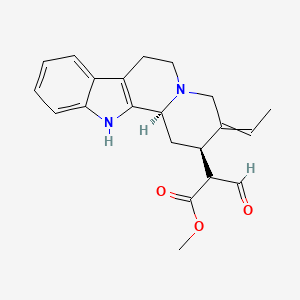
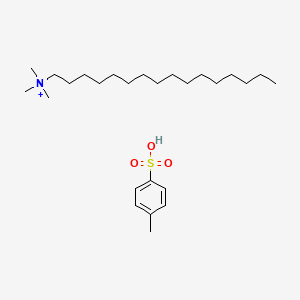
![4-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid](/img/structure/B12435993.png)
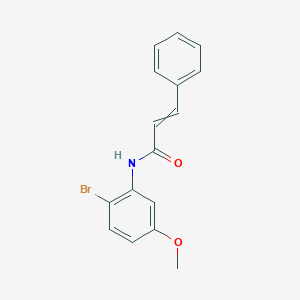
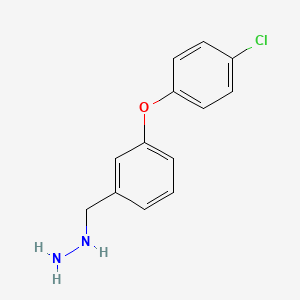
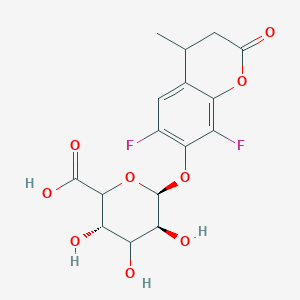
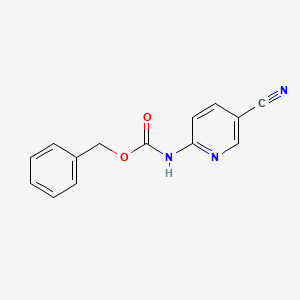
![3-{[3,5-bis(trifluoromethyl)phenyl]amino}-4-{[(R)-{5-ethyl-1-azabicyclo[2.2.2]octan-2-yl}(6-methoxyquinolin-4-yl)methyl]amino}cyclobut-3-ene-1,2-dione](/img/structure/B12436022.png)
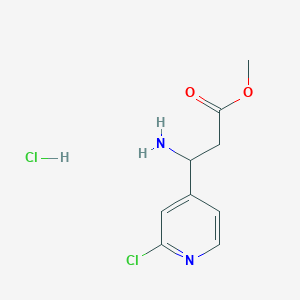
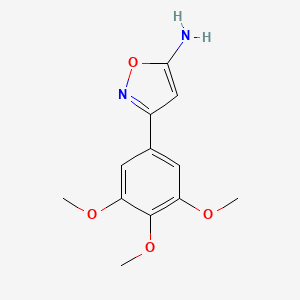
![(2-{[(2E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoyl]oxy}ethyl)trimethylaminyl](/img/structure/B12436035.png)
